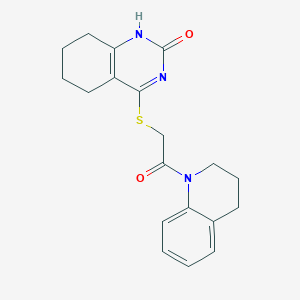
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound known for its potential in various fields of scientific research. Its unique structure, which includes quinazolinone and quinoline moieties, renders it a molecule of significant interest, particularly in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multistep organic synthesis, which often involves the condensation of appropriate intermediates. For instance, a common synthetic route might involve the reaction of 3,4-dihydroquinoline-1(2H)-amine with an aldehyde to form the intermediate Schiff base, followed by nucleophilic addition with a thiol and subsequent cyclization to yield the target compound.
Industrial Production Methods: : Industrial synthesis may involve similar steps but optimized for larger scales, including efficient purification methods such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: : The compound can undergo a variety of reactions, including:
Oxidation: : Oxidation reactions can modify the quinoline ring or the sulfur atom in the molecule, leading to sulfoxides or sulphones.
Reduction: : Reductive conditions may affect the oxoethyl group or the quinoline ring, potentially leading to the formation of various reduced intermediates.
Substitution: : The molecule can participate in electrophilic substitution reactions, especially on the aromatic quinoline ring.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often involve strong acids or bases, depending on the specific substituents introduced.
Major Products: : The major products formed depend on the specific reaction conditions but can include various derivatives with modified functional groups, enhancing the compound's biological activity or chemical stability.
科学研究应用
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has applications across multiple scientific domains:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: : Studied for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials with unique properties, such as polymers or advanced coatings.
作用机制
The exact mechanism of action can vary depending on the context of its use. Generally, the compound interacts with molecular targets such as enzymes or receptors, modifying their activity. This interaction often involves binding to the active site of the target protein, influencing the biological pathway.
相似化合物的比较
Similar compounds include those with related quinazolinone or quinoline structures, such as:
4-(2-oxoethylthio)quinazolin-2(1H)-one: : Lacks the dihydroquinoline moiety.
3,4-dihydroquinolin-1(2H)-yl)ethylthioquinazoline: : Different arrangement of the functional groups.
The unique combination of quinazolinone and quinoline functionalities in 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one differentiates it from these similar compounds, offering distinct chemical and biological properties.
Feel like diving deeper into any specific section?
属性
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17(22-11-5-7-13-6-1-4-10-16(13)22)12-25-18-14-8-2-3-9-15(14)20-19(24)21-18/h1,4,6,10H,2-3,5,7-9,11-12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXSMDHRAORAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)
![1-[3-Methoxy-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2690558.png)
![N-(2-(4-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2690559.png)
![(2Z)-7-fluoro-2-{[(4-fluorophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2690561.png)
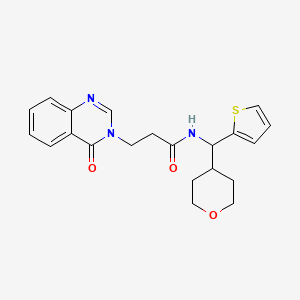
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)
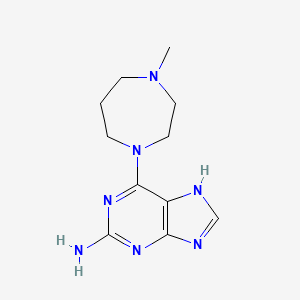
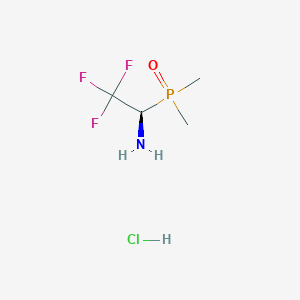
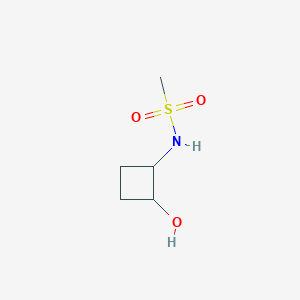
![2-chloro-N-(2-chlorophenyl)-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2690574.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)
